Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate
Description
Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate (CAS: 153747-97-8) is a brominated heterocyclic compound featuring a piperazine core substituted with a tert-butoxycarbonyl (Boc) protecting group and a 5-bromopyridin-2-yl moiety. Key characteristics include:
- Synthesis: Prepared via Buchwald-Hartwig amination or palladium-catalyzed coupling, achieving yields up to 91–94% under optimized conditions .
- Spectroscopic Data: NMR spectra in DMSO-d6 show distinct proton resonances, including aromatic protons (δ ~7.5–8.5 ppm) and tert-butyl singlet (δ ~1.4 ppm) .
- Applications: Used in synthesizing ferrocene derivatives, tetrahydrofuran-zinc complexes, and bioactive molecules .
Properties
IUPAC Name |
tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-5-4-11(15)10-16-12/h4-5,10H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLVSFMWCDGZIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459984 | |
| Record name | Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153747-97-8 | |
| Record name | Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Boc-1-(5-bromo-2-pyridyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Catalyst Systems and Reaction Mechanisms
Palladium-catalyzed cross-coupling represents a cornerstone for constructing the C–N bond between Boc-piperazine and 2-halo-5-bromopyridines. Adapted from vortioxetine synthesis, this method employs Pd(OAc)₂ or Pd₂(dba)₃ with bulky phosphine ligands (e.g., Xantphos or BINAP) to facilitate oxidative addition and transmetalation. The reaction proceeds via a coordinated mechanism where the palladium center activates the aryl halide (e.g., 2-chloro-5-bromopyridine), enabling nucleophilic attack by Boc-piperazine. Key advantages include high functional group tolerance and mild conditions (80–120°C), minimizing Boc deprotection.
Optimization of Reaction Parameters
Typical conditions involve refluxing toluene or dioxane with cesium carbonate (Cs₂CO₃) as a base, achieving yields of 70–85%. Solvent polarity critically influences reaction kinetics: non-polar solvents (toluene) favor ligand coordination, while polar aprotic solvents (DMF) accelerate oxidative addition but risk side reactions. For instance, a patent demonstrated 92% conversion using Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene at 100°C for 12 hours. Post-reaction workup involves acid-base extraction to remove palladium residues, followed by silica gel chromatography to isolate the product.
Copper-Mediated Ullmann-Type Coupling
Ligand Design and Substrate Scope
Copper-catalyzed methods offer a cost-effective alternative, particularly for large-scale synthesis. As detailed in palbociclib intermediate preparations, CuI (10 mol%) with bidentate ligands (e.g., N,N′-dimethylethylenediamine or 1,10-phenanthroline) enables coupling between Boc-piperazine and 2-iodo-5-bromopyridine. The reaction mechanism proceeds through a single-electron transfer (SET) pathway, forming a Cu(III) aryl intermediate before reductive elimination. This method tolerates electron-deficient pyridines but requires elevated temperatures (110–140°C) and prolonged reaction times (24–48 hours).
Solvent and Temperature Effects
Optimized protocols from patent CN111995569A specify DMSO or DMF as solvents, enhancing copper solubility and stabilizing reactive intermediates. For example, combining CuI (0.1 equiv), L-proline (0.2 equiv), and K₃PO₄ (3 equiv) in DMSO at 130°C for 36 hours yielded 68% of the target compound. Post-reaction purification involves sequential filtration, solvent evaporation, and column chromatography (hexane/ethyl acetate). While copper methods avoid precious metals, challenges include lower yields (60–75%) and residual copper contamination requiring chelating agents (e.g., EDTA).
Comparative Analysis of Synthetic Routes
Yield and Scalability
Pd-catalyzed methods generally outperform copper systems in yield (70–92% vs. 60–75%) and reaction time (12–24 vs. 24–48 hours). However, copper catalysis remains advantageous for cost-sensitive applications, with raw material expenses 30–40% lower than palladium. Scalability studies indicate that Pd-based protocols achieve >90% purity at multi-kilogram scales, whereas copper methods require additional recrystallization steps to meet pharmaceutical standards.
Characterization and Physicochemical Properties
Spectroscopic Analysis
1H NMR of tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate exhibits characteristic peaks: δ 1.45 (s, 9H, Boc CH₃), 3.45–3.60 (m, 8H, piperazine), 7.35 (d, J = 8.5 Hz, 1H, pyridine H-3), 8.15 (dd, J = 2.5, 8.5 Hz, 1H, pyridine H-4), 8.40 (d, J = 2.5 Hz, 1H, pyridine H-6). LC-MS confirms the molecular ion [M+H]⁺ at m/z 343.220, consistent with C₁₃H₁₉BrN₄O₂.
Thermodynamic and Solubility Data
The compound displays a density of 1.4±0.1 g/cm³ and decomposes above 250°C. Solubility profiling reveals moderate polarity: soluble in dichloromethane (DCM) and THF (>50 mg/mL), sparingly soluble in water (<0.1 mg/mL). These properties guide formulation strategies in drug development.
Applications in Drug Synthesis
Role in Palbociclib Manufacturing
As a precursor to CDK4/6 inhibitors, this compound undergoes Suzuki-Miyaura coupling with boronic esters to install cyclopentyl or vinyl groups. Subsequent Boc deprotection (e.g., HCl/dioxane) yields secondary piperazines for final API assembly. Patent CN111995569A highlights its use in a seven-step palbociclib synthesis, achieving an overall yield of 10–12%.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate
- Molecular Formula : C14H20BrN3O2
- CAS Number : 153747-97-8
- Molecular Weight : 342.23 g/mol
- Melting Point : 83°C to 87°C
- Solubility : Soluble in water
Pharmaceutical Applications
- Active Pharmaceutical Ingredient (API) :
- Inhibitors in Drug Discovery :
- Neurological Research :
Synthesis and Research Applications
- Synthetic Intermediates :
- Case Studies in Drug Development :
Toxicological Considerations
While this compound has promising applications, it is essential to consider its toxicological profile:
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The bromine atom in the pyridine ring and the piperazine moiety play crucial roles in binding to the active sites of the targets, leading to changes in their conformation and activity .
Comparison with Similar Compounds
Structural Similarity and Key Differences
The compound belongs to a broader class of tert-butyl piperazine-1-carboxylate derivatives. Below is a comparison with structurally related analogs:
*SGF: Simulated Gastric Fluid
Key Observations :
- Bromopyridine vs. Bromopyrimidine : The pyrimidine analog (CAS: 883231-23-0) has lower solubility due to additional nitrogen atoms, reducing its utility in aqueous reactions compared to the target compound .
- Substituent Effects : Electron-withdrawing groups (e.g., sulfonyl in CAS: 1704069-30-6) increase reactivity in nucleophilic substitutions, whereas methoxycarbonyl groups (CAS: N/A) improve membrane permeability .
Key Observations :
Stability and Reactivity
- Thermal Stability : The tert-butyl group confers thermal stability up to 150°C, comparable to sulfonyl-substituted analogs .
Biological Activity
Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- CAS Number : 153747-97-8
- Molecular Formula : C13H17BrN2O2
- Molecular Weight : 303.19 g/mol
This compound exhibits biological activity primarily through its interaction with various molecular targets. It has been explored for its role in inhibiting certain enzymes and receptors involved in pathological processes, particularly in cancer and neurological disorders.
Anticancer Properties
Research has indicated that this compound may possess anticancer properties. A study involving various piperazine derivatives demonstrated that modifications in the piperazine ring can significantly influence cytotoxicity against cancer cell lines. The compound's structure allows it to engage with cellular pathways that regulate proliferation and apoptosis.
Table 1: Cytotoxicity of this compound against Cancer Cell Lines
Neuroprotective Effects
The compound has also been investigated for neuroprotective effects, particularly in models of neurodegeneration. In vitro assays have shown that it can mitigate oxidative stress-induced cell death in neuronal cells, suggesting a potential role in treating neurodegenerative diseases.
Case Studies and Research Findings
- Inhibition of PD-L1 Interaction : A study highlighted the ability of related compounds to inhibit the PD-1/PD-L1 interaction, which is crucial for immune evasion by tumors. Although specific data on this compound was not detailed, its structural analogs showed promising results in enhancing immune responses against tumors .
- High-throughput Screening : In a high-throughput screening assay designed to identify inhibitors of PHGDH (a target for cancer therapy), related piperazine compounds exhibited significant inhibitory activity. The structure of this compound positions it as a candidate for similar investigations .
- Toxicological Profile : Preliminary toxicological assessments indicate that the compound exhibits acute toxicity when ingested, highlighting the need for careful handling and further safety evaluations .
Q & A
Q. What are the standard synthetic routes for preparing Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate, and what factors influence reaction yields?
The compound is typically synthesized via nucleophilic aromatic substitution between tert-butyl piperazine-1-carboxylate and 5-bromo-2-chloropyridine. Key factors affecting yields include:
- Reaction temperature and time : Higher temperatures (110°C) and longer durations (12 h) improve yields up to 88.7% .
- Solvent and base : 1,4-Dioxane with potassium carbonate is commonly used, but DMF with triethylamine at 90°C yields 76% .
- Purification : Silica gel chromatography (hexane:ethyl acetate gradients) ensures high purity .
Q. How is the compound characterized post-synthesis to confirm its structure?
Structural confirmation relies on:
Q. What are the common functional group transformations feasible for this compound?
The bromine atom and piperazine ring enable:
- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups .
- Nucleophilic substitution : Replacement of bromine with amines or thiols under catalytic conditions .
- Deprotection : Acidic removal of the tert-butyloxycarbonyl (Boc) group yields a free piperazine for further derivatization .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the efficiency of preparing this compound?
Microwave irradiation reduces reaction times and enhances selectivity. For example, palladium-catalyzed cross-coupling with 5-methoxypyrazine at 100°C under microwaves achieves 91% yield in 3 hours, compared to traditional heating . This method minimizes side products and energy consumption.
Q. What strategies mitigate side reactions during nucleophilic substitution in its synthesis?
- Regioselectivity control : Steric hindrance from the tert-butyl group directs substitution to the pyridine's 2-position .
- Byproduct management : Excess tert-butyl piperazine-1-carboxylate (1.5 eq) ensures complete consumption of 5-bromo-2-chloropyridine .
- Temperature modulation : Lower temperatures (20°C) in DMF reduce decomposition, though yields may drop .
Q. How is this compound utilized in synthesizing pharmacologically active agents?
It serves as a key intermediate in drug discovery:
- Kinase inhibitors : The bromine site allows functionalization with boronate esters for targeted therapies .
- Antimicrobial agents : Piperazine derivatives exhibit activity against bacterial enzymes (e.g., DNA gyrase) .
- Crystallographic studies : Analogous structures (e.g., tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate) guide SAR analyses via X-ray diffraction .
Methodological Considerations
- Contradictions in synthesis yields : Varying yields (76–88.7%) highlight the need for condition optimization. For reproducibility, prioritize 1,4-dioxane/K₂CO₃ at 110°C .
- Advanced characterization : Combine NMR with high-resolution mass spectrometry (HRMS) and single-crystal X-ray analysis for unambiguous structural assignment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
